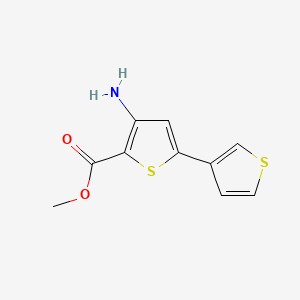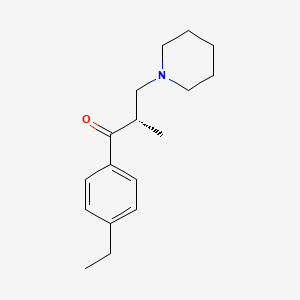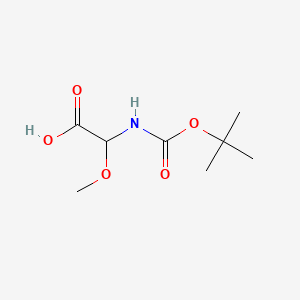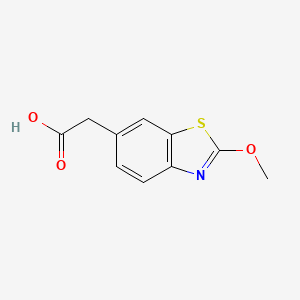
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADENOSINE-2 8-3H 5/‘-DIPHOSPHATE is a compound that belongs to the class of purine ribonucleoside 2’,5’-bisphosphates. It is an important organic compound involved in various biochemical processes, particularly in energy transfer and signal transduction within cells. This compound consists of a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .
Chemical Reactions Analysis
Types of Reactions
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine triphosphate (ATP) or adenosine monophosphate (AMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: ATP and AMP are major products.
Reduction: Reduced forms of adenosine derivatives.
Substitution: Various substituted adenosine phosphates.
Scientific Research Applications
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:
Chemistry: Used as a reagent in studying phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and energy transfer within cells.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and as a diagnostic marker.
Industry: Utilized in the production of nucleotide analogs and as a component in biochemical assays
Mechanism of Action
The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Contains one more phosphate group than ADENOSINE-2 8-3H 5/'-DIPHOSPHATE.
Adenosine Monophosphate (AMP): Contains one fewer phosphate group.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+)
Uniqueness
This compound is unique due to its specific interaction with P2Y1 and P2X1 receptors, which distinguishes it from other adenosine phosphates. Its role in preventing platelet aggregation and its use in affinity chromatography for enzyme purification further highlight its distinct properties .
Properties
CAS No. |
178603-74-2 |
|---|---|
Molecular Formula |
C10H15N5Na3O10P2 |
Molecular Weight |
500.188 |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;; |
InChI Key |
VJZLETZZUNQROW-PPJGGCEGSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester](/img/structure/B575442.png)
